molecular formula C17H33N3O B5020374 N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide

N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide

Cat. No. B5020374
M. Wt: 295.5 g/mol
InChI Key: SDHBPQVQOYCZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide (CYC10669) is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of piperidine derivatives and has been shown to possess unique biochemical and physiological properties. In

Mechanism of Action

The mechanism of action of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDAC activity by N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of genes that are involved in these processes. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other HDAC inhibitors. However, one limitation of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is its limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide. One potential avenue of research is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another potential area of research is to explore the use of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of more water-soluble derivatives of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide may increase its potential for use in clinical settings.

Synthesis Methods

N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is synthesized by reacting N-cyclohexyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)glycinol with 4-chlorobutyryl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in high yield and purity.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been studied for its potential applications in various fields of research. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(cyclohexylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O/c1-16(2)10-14(11-17(3,4)20-16)19-15(21)12-18-13-8-6-5-7-9-13/h13-14,18,20H,5-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHBPQVQOYCZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CNC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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